Acetophenone semicarbazone Acetophenone semicarbazone
Brand Name: Vulcanchem
CAS No.: 17539-54-7
VCID: VC15989784
InChI: InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7-
SMILES:
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol

Acetophenone semicarbazone

CAS No.: 17539-54-7

Cat. No.: VC15989784

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Acetophenone semicarbazone - 17539-54-7

Specification

CAS No. 17539-54-7
Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
IUPAC Name [(Z)-1-phenylethylideneamino]urea
Standard InChI InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7-
Standard InChI Key CPXYGYOMIMOSCX-XFFZJAGNSA-N
Isomeric SMILES C/C(=N/NC(=O)N)/C1=CC=CC=C1
Canonical SMILES CC(=NNC(=O)N)C1=CC=CC=C1

Introduction

Structural and Chemical Overview

Acetophenone semicarbazone (C9_9H11_{11}N3_3O) is synthesized via the reaction of acetophenone with semicarbazide hydrochloride in the presence of sodium acetate as a catalyst . The compound’s molecular structure features a ketone group conjugated with a semicarbazone moiety, forming a planar configuration that enhances its electronic delocalization. This structural attribute is critical for its NLO behavior, as it facilitates asymmetric electron distribution under external electric fields .

Crystallographic Characteristics

Single-crystal X-ray diffraction (XRD) reveals that acetophenone semicarbazone crystallizes in a triclinic system with space group P1P1 . The unit cell parameters are:

ParameterValue
aa10.56 Å
bb10.96 Å
cc12.62 Å
α\alpha66.88°
β\beta75.86°
γ\gamma70.77°
Volume1256.46 ų

The non-centrosymmetric P1P1 space group is a prerequisite for second harmonic generation (SHG), a key NLO phenomenon .

Synthesis and Growth Techniques

Slow Evaporation Method

High-quality single crystals of acetophenone semicarbazone are grown using the slow evaporation technique . A stoichiometric mixture of semicarbazide hydrochloride, acetophenone, and sodium acetate (molar ratio 2.16:4.40:1) is dissolved in ethanol or methanol. The solution is maintained at 40°C in a constant-temperature bath, yielding needle-shaped crystals within 8–10 days .

Reaction Mechanism

The synthesis involves nucleophilic addition of semicarbazide to the carbonyl group of acetophenone, followed by dehydration to form the semicarbazone linkage :
CH3COC6H5+NH2NHCONH2C6H5C(=O)NHNHCONH2+H2O\text{CH}_3\text{COC}_6\text{H}_5 + \text{NH}_2\text{NHCONH}_2 \rightarrow \text{C}_6\text{H}_5\text{C}(\text{=O})\text{NHNHCONH}_2 + \text{H}_2\text{O}
Sodium acetate neutralizes hydrochloric acid byproducts, driving the reaction to completion .

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy identifies functional groups and intermolecular interactions. Key vibrational modes include :

Peak (cm1^{-1})Assignment
3479.3Free N–H stretch
2750–3361.2Hydrogen-bonded N–H and aromatic C–H stretches
1740.4C=O stretch of semicarbazone
1594.3, 1476.9Aromatic ring vibrations

The broad envelope between 2750 and 3361 cm1^{-1} indicates extensive hydrogen bonding, which stabilizes the crystal lattice .

UV-Visible Spectroscopy

UV-Vis analysis demonstrates high transparency in the range 325–950 nm, with an absorption edge at 285 nm . This optical clarity is advantageous for applications requiring minimal light attenuation, such as frequency doubling in laser systems .

Thermal and Physical Properties

Melting Point

The compound exhibits a sharp melting point at 196°C, indicative of high crystallinity and purity .

Solubility

Acetophenone semicarbazone is sparingly soluble in water but readily dissolves in polar organic solvents like ethanol and methanol .

The non-centrosymmetric P1P1 space group enables efficient SHG, a process where two photons of the same frequency combine to generate a photon of double the frequency . This property is quantified using the Kurtz-Perry powder method, which measures the intensity of the second harmonic relative to a reference material like potassium dihydrogen phosphate (KDP) .

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